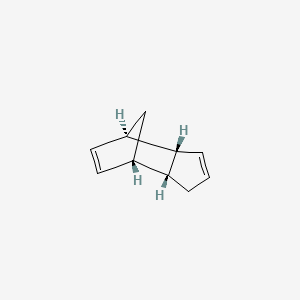

endo-Dicyclopentadiene

Description

BenchChem offers high-quality endo-Dicyclopentadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about endo-Dicyclopentadiene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLRDQVFMWTQS-QCLAVDOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25704-31-8 | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, (3aR,4S,7R,7aS)-rel-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25704-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001221598 | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-, endo-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-74-4, 1755-01-7 | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-, endo-(+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13257-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1755-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-, endo-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of endo-Dicyclopentadiene via the Diels-Alder Reaction

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of endo-dicyclopentadiene (DCPD) through the [4+2] cycloaddition, or Diels-Alder reaction, of cyclopentadiene (CPD). Dicyclopentadiene is a crucial industrial chemical, serving as a monomer in the production of various polymers and resins.[1][2] This document delves into the mechanistic underpinnings of the reaction, with a particular focus on the principles governing its pronounced endo selectivity. Detailed experimental protocols, an analysis of kinetic versus thermodynamic control, and characterization techniques are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the successful synthesis and application of this versatile molecule.

Introduction: The Diels-Alder Reaction and the Dimerization of Cyclopentadiene

The Diels-Alder reaction, a cornerstone of modern organic synthesis first reported by Otto Diels and Kurt Alder in 1928, is a concerted cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring.[3] This powerful carbon-carbon bond-forming reaction is renowned for its stereospecificity and high yields, making it an indispensable tool for the construction of complex cyclic systems.[4]

Cyclopentadiene (CPD) is a highly reactive diene due to its planar structure, which locks the diene in the requisite s-cis conformation for the reaction to occur.[3] Uniquely, CPD can act as both the diene and the dienophile, leading to a spontaneous self-dimerization at room temperature to form dicyclopentadiene (DCPD).[5][6] This dimerization is a classic example of a Diels-Alder reaction and is a reversible process.[5][7]

Mechanistic Insights: The Origin of endo Selectivity

A salient feature of the Diels-Alder reaction involving cyclic dienes is the preferential formation of the endo isomer over the sterically less hindered exo isomer.[8][9] In the dimerization of CPD, the endo product is formed significantly faster, making it the kinetically favored product.[7][10]

The preference for the endo adduct is attributed to "secondary orbital interactions." In the endo transition state, the π-system of the dienophile is positioned underneath the π-system of the diene. This orientation allows for a favorable overlap between the p-orbitals of the developing double bond in the diene and the p-orbitals of the substituents on the dienophile, which stabilizes the transition state and lowers the activation energy.[8] In the exo transition state, these secondary orbital interactions are absent.[8]

Caption: Reaction coordinate diagram illustrating the kinetic preference for the endo product.

Kinetic vs. Thermodynamic Control

The dimerization of cyclopentadiene is a classic example of a reaction under kinetic and thermodynamic control.[10][11]

-

Kinetic Control: At lower temperatures (around room temperature), the reaction is essentially irreversible, and the product distribution is governed by the relative rates of formation.[10][11] Since the endo transition state is lower in energy, the endo-DCPD is the major product.[10]

-

Thermodynamic Control: At elevated temperatures (above 150 °C), the Diels-Alder reaction becomes reversible, a process known as the retro-Diels-Alder reaction.[10][12] Under these conditions, an equilibrium is established between the reactants and the products. The exo-DCPD is thermodynamically more stable than the endo isomer due to reduced steric strain.[7][11] Consequently, at higher temperatures and longer reaction times, the proportion of the exo isomer in the equilibrium mixture increases.[10][11]

| Parameter | Kinetic Control | Thermodynamic Control |

| Temperature | Low (e.g., Room Temperature) | High (e.g., >150 °C) |

| Reaction Time | Short | Long |

| Major Product | endo-Dicyclopentadiene | exo-Dicyclopentadiene |

| Governing Factor | Rate of Reaction (Activation Energy) | Product Stability (Gibbs Free Energy) |

Experimental Protocol: Synthesis of endo-Dicyclopentadiene

The synthesis of endo-dicyclopentadiene first requires the generation of cyclopentadiene monomer via the retro-Diels-Alder reaction of commercially available dicyclopentadiene. The freshly generated cyclopentadiene then readily dimerizes to form the desired endo product upon standing at room temperature.[13]

Generation of Cyclopentadiene Monomer (Cracking of Dicyclopentadiene)

Objective: To thermally depolymerize dicyclopentadiene to obtain cyclopentadiene monomer.

Materials:

-

Dicyclopentadiene (technical grade)

-

Fractional distillation apparatus

-

Heating mantle

-

Ice bath

Procedure:

-

Set up a fractional distillation apparatus. It is crucial to use ground-glass jointed equipment.[14]

-

Place dicyclopentadiene into the distillation flask.

-

Heat the dicyclopentadiene to its boiling point (approximately 170 °C).[5][6] The retro-Diels-Alder reaction will commence, and cyclopentadiene (boiling point ~41 °C) will begin to distill.[2]

-

Collect the cyclopentadiene monomer in a receiver flask cooled in an ice bath to prevent premature dimerization.[14]

-

The freshly distilled cyclopentadiene should be used immediately for the subsequent dimerization reaction.[15]

Caption: Apparatus for the cracking of dicyclopentadiene.

Dimerization to endo-Dicyclopentadiene

Objective: To allow the freshly prepared cyclopentadiene to dimerize to endo-dicyclopentadiene.

Procedure:

-

Allow the collected cyclopentadiene monomer to stand at room temperature.

-

The dimerization reaction will proceed spontaneously. The half-life of neat cyclopentadiene at 25 °C is approximately 28 hours.[5]

-

The reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to follow the disappearance of the monomer and the appearance of the dimer.

Purification and Characterization

Purification

For many applications, the endo-dicyclopentadiene formed is of sufficient purity. However, if higher purity is required, several methods can be employed:

-

Distillation: While fractional distillation can be used, the proximity of the boiling points of the endo and exo isomers makes complete separation challenging.[16]

-

Crystallization: Highly purified dicyclopentadiene can be obtained by crystallization from the crude liquid mixture at low temperatures.[16]

-

Reactive Distillation: Industrial processes may employ reactive distillation to continuously crack dicyclopentadiene, separate the monomer, and then re-dimerize it under controlled conditions to achieve high purity.[2][17]

Characterization

The synthesized endo-dicyclopentadiene can be characterized using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and stereochemistry of the product. The distinct chemical shifts and coupling constants of the protons in the endo and exo isomers allow for their differentiation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the product and to quantify the ratio of endo to exo isomers.[18] MS provides the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the dicyclopentadiene molecule.

Applications in Research and Development

endo-Dicyclopentadiene is a versatile building block in organic synthesis and polymer chemistry. Its strained norbornene double bond is particularly reactive, making it a valuable monomer in Ring-Opening Metathesis Polymerization (ROMP) to produce polydicyclopentadiene (pDCPD).[1] pDCPD is a thermosetting polymer known for its high impact strength, corrosion resistance, and thermal stability.[1][19] These properties make it suitable for a wide range of applications, including automotive parts, construction materials, and specialty plastics.[20] In the realm of drug development, the rigid, bicyclic scaffold of dicyclopentadiene can be functionalized to create novel molecular architectures for therapeutic applications.

Safety Considerations

Cyclopentadiene is a flammable liquid and can be irritating to the eyes and respiratory system.[21] Dicyclopentadiene is also flammable and can polymerize exothermically if heated for prolonged periods or contaminated, potentially leading to container rupture.[21] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

The Diels-Alder synthesis of endo-dicyclopentadiene is a fundamentally important and illustrative reaction in organic chemistry. The pronounced kinetic preference for the endo isomer, driven by secondary orbital interactions, provides a compelling example of stereochemical control. A thorough understanding of the reaction mechanism, the principles of kinetic versus thermodynamic control, and the appropriate experimental techniques are essential for the successful synthesis, purification, and application of this valuable chemical intermediate.

References

-

Xu, R., Jocz, J. N., Li, C., et al. (2019). Cyclopentadiene Dimerization Kinetics in the Presence of C5 Alkenes and Alkadienes. Industrial & Engineering Chemistry Research, 58(39), 18274–18285. Available at: [Link]

-

Finn, M. G. (2021). Click Chemistry with Cyclopentadiene. Chemical Reviews, 121(15), 9382–9431. Available at: [Link]

-

Moffett, R. B. (1955). Cyclopentadiene. Organic Syntheses, 35, 36. Available at: [Link]

- United States Patent US2354895A. (1944). Purification of dicyclopentadiene. Google Patents.

- Korean Patent KR20100022724A. (2010). Purification method for highly pure dicyclopentadiene. Google Patents.

-

Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Exo Vs Endo Products in The Diels Alder How To Tell Them Apart. Available at: [Link]

-

Krupka, J., et al. (2010). Kinetics of thermal dimerization of cyclopentadiene and methylcyclopentadienes and their codimerization. Petroleum & Coal, 52(4), 290-306. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). The Diels-Alder Reaction. Available at: [Link]

-

Scribd. (n.d.). Dimerization of Cyclopentadiene. Available at: [Link]

-

Chem LibreTexts. (n.d.). Experiment 22 – The Diels-Alder Cycloaddition Reaction. Available at: [Link]

-

Xu, R., et al. (2019). Cyclopentadiene Dimerization Kinetics in the Presence of C5 Alkenes and Alkadienes. Semantic Scholar. Available at: [Link]

-

Houk, K. N., et al. (2018). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 9(1), 230–235. Available at: [Link]

-

Herndon, W. C., & Manion, J. M. (1968). Retro-Diels-Alder Reactions. 111.′ Kinetics of the Thermal Decompositions of exo- and endo-Dicyclopentadiene. The Journal of Organic Chemistry, 33(12), 4504–4507. Available at: [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

-

Scribd. (n.d.). Diels-Alder Reaction: Kinetic vs Thermodynamic Control. Available at: [Link]

-

Get-Rec, D., et al. (2019). Synthesis of polydicyclopentadiene using the Cp2TiCl2/Et2AlCl catalytic system and thin-layer oxidation of the polymer in air. Polimery, 64(3), 185-191. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is the endo product the major product in a Diels-Alder reaction?. Available at: [Link]

-

Kiselev, V. D., et al. (2004). Study of all stages of the Diels–Alder reaction of cyclopentadiene with 2,3‐dicyano‐1,4‐benzoquinone and monoadducts: Kinetics, thermochemistry, and high pressure effect. Russian Chemical Bulletin, 53(1), 133-138. Available at: [Link]

-

YouTube. (2022). Diels-Alder Synthesis: Cracking dicyclopentadiene. Available at: [Link]

-

Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Available at: [Link]

-

De Clercq, P. J., et al. (2003). Immobilized cyclopentadiene in the Diels Alder/retro-Diels Alder concept. Arkivoc, 2003(12), 147-160. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of high purity cyclopentadiene by the depolymerization of dicyclopentadiene. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). endo-Dicyclopentadiene. PubChem Compound Database. Available at: [Link]

- Russian Patent RU2059595C1. (1996). Method of dicyclopentadiene synthesis. Google Patents.

-

Tsunogae, Y., et al. (2006). Synthesis, characterization, and properties of crystalline poly(endo-dicyclopentadiene) resin made via cis- and isoselective bulk ring-opening metathesis polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 44(10), 3153-3158. Available at: [Link]

-

Kovačič, S., et al. (2020). Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials. Polymer Chemistry, 11(22), 3743-3760. Available at: [Link]

-

Middle East Technical University. (2023). Process development for the production of dicyclopentadiene from pyrolysis gasoline (pygas). Available at: [Link]

-

Svejda, J. T., et al. (2023). Frontal Polymerization of Stereoisomers: Distinct Microstructures and Properties in Endo- and Exo-Dicyclopentadiene Thermosets. Macromolecules. Available at: [Link]

-

Odinity. (2014). The Diels-Alder Reaction. Available at: [Link]

-

ChemTube3D. (n.d.). Diels-Alder - Endo and Exo adducts. Available at: [Link]

-

NIST. (n.d.). Dicyclopentadiene (endo). NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Solvent-free Diels-Alder reactions of in situ generated cyclopentadiene. Available at: [Link]

-

Perrot, A., et al. (2022). New Technology for Production of Dicyclopentadiene and Methyl-Dicyklopentadiene. Polymers, 14(4), 667. Available at: [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]

Sources

- 1. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. odinity.com [odinity.com]

- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Diels-Alder Reaction [cs.gordon.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. US2354895A - Purification of dicyclopentadiene - Google Patents [patents.google.com]

- 17. open.metu.edu.tr [open.metu.edu.tr]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. endo-Dicyclopentadiene | C10H12 | CID 15618652 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermophysical properties of endo-Dicyclopentadiene

An In-Depth Technical Guide to the Thermophysical Properties of endo-Dicyclopentadiene

Introduction

Endo-dicyclopentadiene (endo-DCPD), the kinetically favored Diels-Alder adduct of two cyclopentadiene molecules, is a vital industrial chemical intermediate.[1] Its unique strained-ring structure makes it a valuable monomer in the production of high-performance polymers, resins, and specialty chemicals.[2][3] A thorough understanding of the thermophysical properties of endo-DCPD is paramount for researchers, scientists, and drug development professionals to ensure safe handling, optimize reaction conditions, and design efficient manufacturing processes. This guide provides a comprehensive overview of the core thermophysical properties of endo-DCPD, details the experimental methodologies for their determination, and offers insights into the significance of these parameters.

Phase Transition Properties

The phase behavior of endo-DCPD dictates its storage, handling, and processing conditions. Key properties include its melting and boiling points, which define its state at various temperatures.

Melting Point and Enthalpy of Fusion

The melting point is the temperature at which endo-DCPD transitions from a solid to a liquid state at atmospheric pressure. The enthalpy of fusion is the energy required to induce this phase change. Pure endo-DCPD is a white crystalline solid at room temperature.[1][2]

Table 1: Melting Point and Enthalpy of Fusion of endo-Dicyclopentadiene

| Property | Value | Units | Source(s) |

| Melting Point | 32 | °C | [4][5] |

| 32.9 | °C | [6] | |

| 32-34 | °C | ||

| 304.7 | K | [7] | |

| 304.8 | K | [7] | |

| Enthalpy of Fusion (ΔfusH) | 1.79 | kJ/mol | [7] |

| 2.22 | kJ/mol | [7] | |

| 17.48 | kJ/mol | [8] |

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Sample Preparation: A small, accurately weighed amount of high-purity endo-DCPD (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min) that spans the expected melting range.

-

Data Acquisition: The instrument records the heat flow to the sample versus temperature. The melting process results in an endothermic peak on the DSC thermogram.

-

Data Analysis: The onset temperature of the peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion, which can be calculated using the instrument's calibration factor.

Causality in Experimental Choice: DSC is preferred for its high accuracy, small sample requirement, and ability to simultaneously determine both the melting temperature and the enthalpy of fusion. The hermetic seal is crucial to prevent sublimation of the sample during heating.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point and Enthalpy of Vaporization

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. At temperatures above 150 °C, endo-DCPD undergoes a retro-Diels-Alder reaction to yield cyclopentadiene monomer.[1] This decomposition must be considered when determining the boiling point.

Table 2: Boiling Point and Enthalpy of Vaporization of endo-Dicyclopentadiene

| Property | Value | Units | Source(s) |

| Boiling Point | 170 | °C at 760 mmHg | [3][5] |

| 179.15 | °C (rough estimate) | [4] | |

| Enthalpy of Vaporization (ΔvapH) | 38.5 | kJ/mol | [6] |

| 43.6 | kJ/mol at 365 K | [7] | |

| 38.04 | kJ/mol | [9] |

Experimental Protocol: Ebulliometry for Boiling Point Determination

Ebulliometry measures the boiling point of a liquid by observing the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Apparatus Setup: An ebulliometer, which consists of a boiling flask, a condenser, and a high-precision thermometer, is assembled.

-

Sample Introduction: A pure sample of endo-DCPD is placed in the boiling flask.

-

Heating and Equilibration: The liquid is heated to a gentle boil. The apparatus is designed to ensure that the thermometer is bathed in the vapor-liquid equilibrium mixture, preventing superheating effects.

-

Temperature and Pressure Measurement: Once the temperature reading stabilizes, it is recorded as the boiling point at the measured atmospheric pressure.

-

Pressure Correction: The observed boiling point can be corrected to the normal boiling point (at 1 atm or 760 mmHg) using the Clausius-Clapeyron equation or standard correction charts.

Trustworthiness of Protocol: This method is self-validating as a stable and constant temperature reading indicates that a true equilibrium between the liquid and vapor phases has been achieved. The use of a condenser prevents loss of the substance during the measurement.

Volumetric and Transport Properties

These properties are crucial for fluid dynamics calculations, process modeling, and reactor design.

Density

Density is the mass per unit volume and is an essential parameter for converting between mass and volume, which is critical for storage and transportation.

Table 3: Density of endo-Dicyclopentadiene

| Property | Value | Units | Conditions | Source(s) |

| Density | 0.9302 | g/cm³ | Not specified | [4] |

| 1.048 | g/cm³ | Not specified | [5] | |

| 0.98 | g/cm³ | Not specified | ||

| 0.986 | g/mL | at 25 °C | [3] | |

| 8.2 | lb/gal | Not specified | [6] |

Experimental Protocol: Density Measurement using a Pycnometer

-

Calibration: The pycnometer (a flask with a precise volume) is cleaned, dried, and weighed empty (m1). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m2). The volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with endo-DCPD (in its liquid state) at the same temperature. It is then weighed (m3).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m3 - m1) / V_pycnometer.

Authoritative Grounding: This method is a standard gravimetric procedure that provides high accuracy. Maintaining a constant temperature is critical as density is temperature-dependent.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter for pumping, mixing, and flow calculations in chemical processes.

Table 4: Dynamic Viscosity of endo-Dicyclopentadiene

| Property | Value (Pa·s) | Temperature (K) | Source(s) |

| Dynamic Viscosity | 0.0004087 | 250.04 | [9] |

| 0.0005202 | 282.76 | [9] | |

| 0.0006298 | 315.47 | [9] |

Experimental Protocol: Rotational Viscometry

-

Instrument Setup: A rotational viscometer is calibrated and equipped with a suitable spindle.

-

Sample Loading: A sufficient volume of liquid endo-DCPD is placed in a sample container, and the temperature is controlled using a water bath.

-

Measurement: The spindle is immersed in the liquid and rotated at a known angular velocity. The torque required to rotate the spindle is measured by the viscometer.

-

Calculation: The instrument's software calculates the dynamic viscosity based on the measured torque, the rotational speed, and the geometry of the spindle. Measurements are often repeated at different shear rates to check for Newtonian behavior.

Caption: Workflow for Viscosity Measurement using Rotational Viscometry.

Thermodynamic Properties

These properties are fundamental to understanding the energy changes associated with chemical reactions and phase transitions.

Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.

Table 5: Solid Phase Heat Capacity of endo-Dicyclopentadiene

| Property | Value | Units | Conditions | Source(s) |

| Solid Heat Capacity (Cp,solid) | 188.7 | J/(mol·K) | at 298.15 K | [7][10] |

Experimental Protocol: Adiabatic Calorimetry

-

Calorimeter Setup: An adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings. The calorimeter is cooled to a low temperature.

-

Sample Loading: A known mass of solid endo-DCPD is placed in a sample vessel inside the calorimeter.

-

Heating and Measurement: A precisely measured amount of electrical energy is supplied to a heater in the sample vessel, causing a small increase in temperature. The temperature change is measured with a high-precision thermometer.

-

Calculation: The heat capacity is calculated from the energy input and the corresponding temperature rise. The measurements are repeated over the desired temperature range.

Expertise & Experience: Adiabatic calorimetry is the gold standard for accurate heat capacity measurements of solids due to the meticulous control over heat loss, ensuring that nearly all the supplied energy contributes to the temperature increase of the sample.

Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat. It is essential for heat transfer calculations in reactor design and safety assessments.

Table 6: Thermal Conductivity of endo-Dicyclopentadiene

| Property | Value | Units | Conditions | Source(s) |

| Liquid Thermal Conductivity | 1.040 | Btu·in/(hr·ft²·°F) | at 70 °C | [6] |

Other Key Properties

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical parameter for distillation processes and for assessing inhalation exposure risks.

Table 7: Vapor Pressure of endo-Dicyclopentadiene

| Property | Value | Units | Conditions | Source(s) |

| Vapor Pressure | 1.99 | mmHg | at 25 °C | [5] |

| 1.40 | mmHg | at 20 °C | [6] | |

| 2.30 | mmHg | at 25 °C | [6] | |

| 180 | Pa | at 20 °C | ||

| 7-15 | kPa | at 37.8 °C | [11] |

Conclusion

The thermophysical properties of endo-dicyclopentadiene are fundamental to its application in scientific research and industrial processes. Accurate data for properties such as melting point, boiling point, density, viscosity, and heat capacity are indispensable for process modeling, safety analysis, and the development of new materials. The experimental protocols outlined in this guide represent standard, reliable methods for obtaining these critical parameters, ensuring the integrity and reproducibility of scientific and engineering work involving this versatile compound.

References

-

Dicyclopentadiene (endo) - Chemical & Physical Properties by Cheméo. Retrieved from [Link]

-

Dicyclopentadiene | C10H12 | CID 6492 - PubChem. National Institutes of Health. Retrieved from [Link]

-

endo-Dicyclopentadiene | C10H12 | CID 15618652 - PubChem. National Institutes of Health. Retrieved from [Link]

-

DICYCLOPENTADIENE - Ataman Kimya. Retrieved from [Link]

-

endo-Dicyclopentadiene - NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemical Properties of Dicyclopentadiene (CAS 77-73-6) - Cheméo. Retrieved from [Link]

-

Premium Dicyclopentadiene (DCPD) for Chemical Applications - PENPET. Retrieved from [Link]

-

endo-Dicyclopentadiene - NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Dicyclopentadiene - Wikipedia. Retrieved from [Link]

-

Dicyclopentadiene - NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Evaluation of Processing and Mechanical Parameters of Dicyclopentadiene-Based Gumstocks | Journal of Propulsion and Power. American Institute of Aeronautics and Astronautics. Retrieved from [Link]

-

DCPD - Safety Data Sheet - Braskem. Retrieved from [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Retrieved from [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. PubMed Central. Retrieved from [Link]

-

Dicyclopentadiene (endo) - Cheméo. Retrieved from [Link]

-

Thermal and Mechanical Properties of Poly‐Dicyclopentadiene (DCPD) at Cryogenic Temperatures | Request PDF - ResearchGate. Retrieved from [Link]

-

Experimental Determination and Modeling of Thermophysical Properties - ResearchGate. Retrieved from [Link]

-

Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III - Standard Reference Data. Retrieved from [Link]

-

Organic Compounds: Correlations and Estimation Methods for Thermal Conductivity. CRC Press. Retrieved from [Link]

Sources

- 1. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 2. Premium Dicyclopentadiene (DCPD) for Chemical Applications [penpet.com]

- 3. Dicyclopentadiene CAS#: 77-73-6 [m.chemicalbook.com]

- 4. ENDO-DICYCLOPENTADIENE | 1755-01-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. endo-Dicyclopentadiene [webbook.nist.gov]

- 8. Dicyclopentadiene (CAS 77-73-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemeo.com [chemeo.com]

- 10. endo-Dicyclopentadiene [webbook.nist.gov]

- 11. braskem.com.br [braskem.com.br]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Endo-Dicyclopentadiene Monomer

Introduction: The Imperative of Purity and Structural Integrity in Endo-DCPD Applications

Endo-dicyclopentadiene (endo-DCPD), a strained polycyclic olefin, serves as a cornerstone monomer in the synthesis of high-performance polymers, resins, and specialty chemicals.[1] Its utility in applications ranging from reaction injection molding (RIM) to the fabrication of self-healing composites is critically dependent on its purity and isomeric integrity. The presence of the exo-isomer, residual cyclopentadiene monomer, or other byproducts from its production can significantly alter polymerization kinetics and the final material's thermomechanical properties.[2][3]

This technical guide provides an in-depth exploration of the essential spectroscopic techniques for the comprehensive characterization of endo-DCPD. As a self-validating framework, the protocols and interpretations herein are designed to equip researchers, scientists, and quality control professionals with the expertise to unequivocally verify the identity, purity, and structural nuances of this vital monomer. We will move beyond rote procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust and reliable analytical workflow.

Chemical Structure and Isomeric Context

Endo-DCPD is formed via a spontaneous Diels-Alder dimerization of two cyclopentadiene molecules.[2] The endo configuration is the kinetically favored product, though the exo isomer is thermodynamically more stable.[3] Spectroscopic analysis is paramount for distinguishing between these two isomers and quantifying their relative abundance.

Caption: Chemical structures of endo- and exo-dicyclopentadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural analysis of endo-DCPD. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive isomeric assignment and purity assessment.

Expertise in Action: Why NMR is Foundational

The rigid, bicyclic structure of DCPD results in a highly dispersed and characteristic NMR spectrum. The chemical shifts of the olefinic and bridgehead protons are particularly sensitive to the endo/exo stereochemistry, making their assignment a reliable method for isomer identification. Furthermore, the quantitative nature of NMR allows for the direct determination of isomeric purity and the detection of proton-bearing impurities without the need for chromatographic separation.

¹H NMR Spectroscopy Protocol and Interpretation

Objective: To obtain a high-resolution proton spectrum for structural verification and impurity detection.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the endo-DCPD sample into an NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for nonpolar compounds and its well-defined residual solvent peak (δ ~7.26 ppm) for spectral referencing.[4]

-

Internal Standard (Optional but Recommended): For precise quantitative analysis (qNMR), add a known amount of an internal standard with a singlet peak in a clear region of the spectrum, such as tetramethylsilane (TMS) at δ 0.00 ppm or 1,3,5-trimethoxybenzene.

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for high-concentration samples.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time (a delay of 5-10 seconds is generally safe for accurate integration in qNMR).

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ peak at δ 7.26 ppm or the internal standard.

Data Interpretation: The ¹H NMR spectrum of endo-DCPD is complex due to extensive spin-spin coupling. Key diagnostic regions are:

-

Norbornene Olefinic Protons: Resonances typically appear in the δ 5.8-6.0 ppm range.

-

Cyclopentene Olefinic Protons: Signals are found around δ 5.5-5.6 ppm.

-

Bridgehead and Aliphatic Protons: A complex series of multiplets will be observed between δ 1.2-3.5 ppm.[5]

The presence of the exo-isomer will introduce a distinct set of peaks, often with subtle but reproducible chemical shift differences compared to the endo-form.[4]

¹³C NMR Spectroscopy Protocol and Interpretation

Objective: To confirm the carbon skeleton and identify isomeric impurities.

Step-by-Step Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (50-100 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: Acquire on the same spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): A shorter delay (e.g., 2 seconds) is acceptable for routine qualitative analysis.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ triplet at δ 77.16 ppm.[4]

Data Interpretation: Endo-DCPD has 10 carbon atoms, but due to molecular symmetry, fewer than 10 signals may be observed. The key diagnostic signals are the olefinic carbons.

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Norbornene C=C | ~5.9 | ~135 |

| Cyclopentene C=C | ~5.5 | ~132 |

| Bridgehead CH | ~2.8 - 3.2 | ~40 - 46 |

| Aliphatic CH | ~1.3 - 3.1 | ~30 - 52 |

| Methylene CH₂ | ~1.2 - 1.5 | ~32 |

| Note: Approximate chemical shifts compiled from various sources. Exact values can vary with solvent and spectrometer frequency.[5][6] |

Vibrational Spectroscopy: A Rapid Fingerprint for Quality Control

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule. These techniques are exceptionally fast and require minimal sample preparation, making them ideal for rapid quality control screening and for monitoring polymerization processes.[7]

Expertise in Action: The Synergy of FT-IR and Raman

The key to leveraging vibrational spectroscopy is understanding the concept of selection rules. FT-IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. For endo-DCPD, the C=C double bond stretches are particularly informative. The norbornene double bond, being more strained and symmetric, often gives a strong, characteristic peak in the Raman spectrum, whereas C-O or other polar impurity stretches would be prominent in the FT-IR spectrum.

Caption: A typical workflow for the spectroscopic quality control of endo-DCPD.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To quickly verify the presence of key functional groups and detect polar impurities.

Step-by-Step Methodology:

-

Sample Preparation: As endo-DCPD is a low-melting solid, a thin film can be prepared by melting a small amount between two salt plates (e.g., NaCl or KBr). Alternatively, for attenuated total reflectance (ATR) FT-IR, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the empty instrument. Then, collect the sample spectrum. Typically 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Interpretation: The FT-IR spectrum serves as a molecular fingerprint.

Key FT-IR Absorption Bands for Endo-DCPD

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |

| ~3050 | =C-H Stretch | Confirms presence of olefinic C-H bonds. |

| 2800-3000 | C-H Stretch | Aliphatic C-H bonds in the rings. |

| ~1610-1640 | C=C Stretch (Cyclopentene) | A weaker band indicating the less strained double bond. |

| ~1570 | C=C Stretch (Norbornene) | Often weak in IR, but its presence is characteristic. |

| ~720 | cis-RHC=CHR- Bend | Characteristic out-of-plane bend for the norbornene double bond. |

| Source: Data compiled from NIST Chemistry WebBook and other spectroscopic resources.[8][9] |

A self-validating check involves ensuring the absence of a broad absorption around 3200-3600 cm⁻¹, which would indicate hydroxyl (-OH) impurities from oxidation or moisture.

Raman Spectroscopy

Objective: To analyze the carbon-carbon double bonds, which are highly sensitive to isomerization and polymerization.

Step-by-Step Methodology:

-

Sample Preparation: Place the solid or molten sample in a glass vial or NMR tube.

-

Data Acquisition: Use a Raman spectrometer with a laser excitation wavelength (e.g., 785 nm) that minimizes fluorescence. Acquire the spectrum over a range that includes the key C=C stretching region.

-

Data Interpretation: The Raman spectrum is particularly useful for monitoring the highly reactive norbornene double bond.

Key Raman Peaks for Endo-DCPD

| Raman Shift (cm⁻¹) | Vibrational Assignment | Significance |

| ~3060 | =C-H Stretch | Olefinic C-H bonds. |

| ~1615 | C=C Stretch (Cyclopentene) | Confirms the cyclopentene double bond. |

| ~1573 | C=C Stretch (Norbornene) | A strong, sharp peak characteristic of the strained norbornene ring. The intensity of this peak is an excellent indicator of monomer concentration and is used to monitor the progress of ring-opening metathesis polymerization (ROMP).[7][10][11] |

| Source: Data compiled from multiple research articles on the Raman analysis of DCPD.[10][11][12] |

The ratio of the peak intensities at ~1573 cm⁻¹ and ~1615 cm⁻¹ can serve as a quick check for consistency between batches. A significant decrease in the intensity of the 1573 cm⁻¹ peak is a direct indicator of polymerization.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Purity Assessment

While not a primary tool for structural elucidation, UV-Vis spectroscopy is a simple, effective method for assessing the presence of conjugated impurities.

Expertise in Action: Leveraging Electronic Transitions

Endo-DCPD contains two isolated double bonds and is expected to have its primary π → π* electronic transitions deep in the UV region. The presence of conjugated diene impurities, such as the cyclopentadiene monomer, will result in a distinct absorption at a longer wavelength (λ_max), making UV-Vis a sensitive detector for such contaminants.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of endo-DCPD in a UV-transparent solvent like isooctane or hexane. A concentration in the range of 0.01 to 0.1 mg/mL is a good starting point.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with a cuvette containing only the solvent. Then, record the sample's absorption spectrum, typically from 400 nm down to ~200 nm.

-

Data Interpretation:

-

Endo-DCPD: Exhibits a maximum absorption (λ_max) around 217 nm in isooctane.[13]

-

Impurities: The presence of cyclopentadiene monomer (λ_max ~240 nm) or other conjugated systems will appear as a separate absorption peak or a significant shoulder at wavelengths longer than the main peak of DCPD. The Beer-Lambert law can be applied to quantify these impurities if a reference standard is available.

-

Identifying Common Impurities

Commercial endo-DCPD can contain several process-related impurities. Spectroscopic methods are key to their detection:

-

Cyclopentadiene (CPD) Monomer: As the precursor, residual CPD is a common impurity. It is readily detected by its characteristic UV absorption around 240 nm. In NMR, it will show a sharp singlet for the methylene protons and distinct olefinic signals.

-

Exo-DCPD: The thermodynamic isomer. Its presence is best confirmed and quantified by high-field ¹H NMR, where its unique signals can be resolved from the endo-isomer.

-

Codimers: Diels-Alder reactions with other C5 dienes (e.g., isoprene, piperylene) can form codimers. These introduce additional complexity to the NMR spectrum and may be detectable by Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification.[2]

-

Inhibitors: Stabilizers like butylated hydroxytoluene (BHT) are often added. BHT has characteristic aromatic proton signals in the ¹H NMR spectrum and a sharp -OH stretch in the FT-IR spectrum.[14]

Conclusion: An Integrated Spectroscopic Approach

A robust quality assessment of endo-dicyclopentadiene monomer does not rely on a single technique but on an integrated, multi-faceted spectroscopic approach. The rapid screening capabilities of FT-IR and Raman spectroscopy provide an initial fingerprint for quality control, while the simple UV-Vis analysis offers high sensitivity for detecting conjugated impurities. Ultimately, high-field ¹H and ¹³C NMR spectroscopy stands as the definitive arbiter, providing unequivocal structural confirmation, isomeric purity assessment, and quantitative analysis of impurities. By understanding the principles behind each technique and implementing these self-validating protocols, researchers and developers can ensure the quality and consistency of their endo-DCPD monomer, leading to more reliable and reproducible outcomes in their polymer and materials science endeavors.

References

-

ECETOC. (n.d.). Dicyclopentadiene CAS: 77-73-6. ECETOC JACC Report No. 19. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6492, Dicyclopentadiene. Retrieved from [Link]

-

Schaubroeck, J., et al. (2011). Qualitative FT-Raman investigation of the ring opening metathesis polymerization of dicyclopentadiene. ResearchGate. Available at: [Link]

-

Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of Diels-Alder Adducts. Summit - Simon Fraser University. Available at: [Link]

-

Agilent Technologies, Inc. (2011). Determination of impurities in dicyclopentadiene. Available at: [Link]

-

Barnes, S. E., et al. (2005). Raman spectroscopic studies of the cure of dicyclopentadiene (DCPD). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(13-14), 2946-52. Available at: [Link]

-

Rijal, D., et al. (2025). Comparison of ¹³C-NMR chemical shifts in isomers of endo-/exo-THDCPD.... ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2021). FT-IR spectra for DCPD resin and hydrogenated DCPD resin.... ResearchGate. Available at: [Link]

-

Hu, Y., et al. (2020). Spectroscopic Analysis of Endo and Exo-Tetrahydrodicyclopentadiene. Spectroscopy and Spectral Analysis, 40(10), 3161. Available at: [Link]

-

ResearchGate. (n.d.). illustrates the Raman spectra of the polymerization reaction of DCPD.... Retrieved from [Link]

-

Wikipedia. (n.d.). Dicyclopentadiene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15618652, endo-Dicyclopentadiene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dicyclopentadiene. NIST Chemistry WebBook. Retrieved from [Link]

-

Shell Chemicals. (2022). Dicyclopentadiene (DCPD) Product Stewardship Summary. Available at: [Link]

-

Yang, C., et al. (2021). Combined Spectroscopic and Computational Investigation on the Oxidation of exo-Tetrahydrodicyclopentadiene (JP-10; C10H16) Doped with Reactive Metal Nanopowders. The Journal of Physical Chemistry A, 125(50), 10834-10847. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of DCPD and ROMP-derived polydicyclopentadiene (PDCPD).... Retrieved from [Link]

-

PENPET. (n.d.). Premium Dicyclopentadiene (DCPD) for Chemical Applications. Retrieved from [Link]

-

March, A. R., & Paddon-Row, M. N. (1994). Complete assignment of the 1H and 13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. Magnetic Resonance in Chemistry, 32(10), 632-637. Available at: [Link]

-

Kwiecień, M., et al. (2021). Raman Spectroscopy as a Novel Method for the Characterization of Polydioxanone Medical Stents Biodegradation. Materials (Basel), 14(11), 2977. Available at: [Link]

-

Tűrk, G. (2014). Basic 1H- and 13C-NMR Spectroscopy. Elsevier Science & Technology. Available at: [Link]

-

ResearchGate. (n.d.). FT-Raman spectrum of DCPD. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dicyclopentadiene IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. shell.com [shell.com]

- 2. ecetoc.org [ecetoc.org]

- 3. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. Dicyclopentadiene(77-73-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Raman spectroscopic studies of the cure of dicyclopentadiene (DCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dicyclopentadiene [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. endo-Dicyclopentadiene | C10H12 | CID 15618652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Thermodynamic Stability of endo-DCPD vs. exo-DCPD

Abstract: Dicyclopentadiene (DCPD), a prominent byproduct of ethylene production, exists as two primary stereoisomers: endo-DCPD and exo-DCPD. The subtle yet significant differences in their thermodynamic stabilities have profound implications for their chemical behavior and industrial applications, particularly in polymer science. This guide provides a comprehensive analysis of the thermodynamic landscape of these isomers, elucidating the underlying principles governing their relative stabilities and the practical consequences thereof. We will delve into both experimental and computational evidence, present key thermodynamic data, and outline methodologies for their characterization.

Introduction: The Significance of DCPD Isomerism

Dicyclopentadiene is the product of a [4+2] Diels-Alder cycloaddition of two cyclopentadiene molecules. Due to the stereochemistry of this reaction, two isomers can be formed: the endo isomer and the exo isomer. Commercially available DCPD consists predominantly of the endo isomer (>95%), which is the kinetically favored product of the dimerization reaction at lower temperatures.[1][2] However, the thermodynamic landscape tells a different story, with the exo isomer being the more stable of the two.[3][4][5] This fundamental difference in stability dictates the conditions under which each isomer is favored and influences their reactivity in subsequent chemical transformations, most notably in Ring-Opening Metathesis Polymerization (ROMP).[1][2][6][7][8][9]

Thermodynamic Stability: A Tale of Two Isomers

The core of the matter lies in the Gibbs free energy difference between the two isomers. The exo isomer of DCPD is thermodynamically more stable than the endo isomer.[3][4][5] This increased stability is primarily attributed to reduced steric hindrance in the exo conformation.[4] In the endo isomer, the cyclopentene ring is oriented beneath the bicycloheptene ring system, leading to greater steric repulsion. The exo configuration, with the cyclopentene ring positioned away from the bicycloheptene core, represents a lower energy state.

Quantitative Thermodynamic Data

Experimental and computational studies have quantified the stability difference between the two isomers. The key thermodynamic parameters are summarized in the table below.

| Parameter | endo-DCPD | exo-DCPD | Energy Difference (exo - endo) | Source(s) |

| Standard Heat of Formation (Gas, kcal/mol) | 42.2 ± 0.6 | 41.5 ± 0.6 (predicted) | -0.7 ± 0.1 | [10] |

| Relative Stability | Less Stable (Kinetic Product) | More Stable (Thermodynamic Product) | ~0.7 kcal/mol | [3][5] |

The lower heat of formation for the exo isomer confirms its greater thermodynamic stability.[10]

Kinetic vs. Thermodynamic Control in DCPD Formation

The prevalence of the endo isomer in commercial DCPD is a direct consequence of the principles of kinetic and thermodynamic control in the Diels-Alder reaction.[3][4]

-

Kinetic Control (Low Temperatures): At lower temperatures, the reaction is essentially irreversible. The product distribution is governed by the activation energies of the competing pathways. The transition state leading to the endo product is lower in energy, resulting in a faster rate of formation.[3]

-

Thermodynamic Control (High Temperatures): At elevated temperatures, the Diels-Alder reaction becomes reversible.[3][11] Under these conditions, the system can reach equilibrium, and the product ratio reflects the relative thermodynamic stabilities of the products. Consequently, the more stable exo isomer becomes the major product.[3][4] Heating the endo isomer can lead to its isomerization to the exo form.[3][12][13][14]

Caption: Kinetic and thermodynamic pathways for DCPD formation.

Experimental and Computational Characterization

The thermodynamic properties of DCPD isomers are determined through a combination of experimental techniques and computational modeling.

Experimental Methodologies

-

Differential Scanning Calorimetry (DSC): DSC is a powerful technique for studying the thermal properties of materials.[12][15] It can be used to measure the enthalpy of polymerization and to study the kinetics of both polymerization and isomerization.[16]

-

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for monitoring reaction kinetics in real-time. It has been instrumental in determining the significantly higher reactivity of the exo isomer in ROMP.[1][6]

-

Gas Chromatography (GC): GC is employed to separate and quantify the relative amounts of endo and exo isomers in a mixture, which is crucial for studying equilibrium and isomerization processes.[17]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the thermodynamic properties of molecules.[10][15][18][19] These methods allow for the calculation of heats of formation and the exploration of reaction pathways and transition states, providing insights that complement experimental findings.[20][21][22] For DCPD, computational chemistry has been used to predict the heat of formation of the exo isomer and to corroborate its greater stability.[10]

Caption: Methodologies for characterizing DCPD isomers.

Practical Implications: Reactivity in Polymerization

The difference in thermodynamic stability and steric hindrance between the endo and exo isomers has a dramatic impact on their reactivity, particularly in Ring-Opening Metathesis Polymerization (ROMP).

The exo isomer of DCPD is significantly more reactive in ROMP, often polymerizing more than an order of magnitude faster than the endo isomer.[1][2][6][7][8][9] This enhanced reactivity is primarily attributed to reduced steric hindrance during the approach of the monomer to the catalyst's active site.[1][2][6] The less hindered nature of the reactive double bond in the exo isomer facilitates coordination with the metal carbene catalyst, leading to a lower activation energy for polymerization.

This difference in reactivity has important implications for applications such as self-healing materials and reaction injection molding (RIM), where rapid polymerization is desirable.[7][23] By blending the two isomers, the gelation time and other processing characteristics of the resin can be precisely controlled.[7]

Conclusion

The thermodynamic stability of dicyclopentadiene isomers is a classic illustration of kinetic versus thermodynamic control. While the endo isomer is the kinetically favored product, the exo isomer is the thermodynamically more stable form due to reduced steric strain. This fundamental difference, quantified by a heat of formation difference of approximately 0.7 kcal/mol, has significant consequences for the synthesis, isomerization, and polymerization of DCPD. A thorough understanding of these thermodynamic principles is essential for researchers and professionals working with this versatile and industrially important monomer.

References

-

Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

-

ResearchGate. Prediction of heat of formation for exo-Dicyclopentadiene. [Link]

-

Wikipedia. Thermodynamic and kinetic reaction control. [Link]

-

Scribd. Diels-Alder Reaction: Kinetic vs Thermodynamic Control. [Link]

-

OSTI.GOV. (2021, July 27). Frontal Polymerization of Stereoisomers: Distinct Microstructures and Properties in Endo- and Exo-Dicyclopentadiene Thermosets. [Link]

-

ResearchGate. (2017, October 10). Addition Oligomerization of Dicyclopentadiene: Reactivity of Endo and Exo Isomers and Postmodification. [Link]

-

ACS Publications. (2021, May 7). Investigating the Multistep Polymerization Reactions of DCPD with Grubbs' First-Generation Catalyst. [Link]

-

ResearchGate. (a) Mechanism for endo‐ to exo‐isomerism of DCPD. (b) Dehydrobromination of a Mixture of 5a and 5b. [Link]

-

University of Illinois. ROMP Reactivity of endo- and exo-Dicyclopentadiene. [Link]

-

ACS Publications. (2002, September 12). ROMP Reactivity of endo- and exo-Dicyclopentadiene. [Link]

-

NIST WebBook. endo-Dicyclopentadiene. [Link]

-

ResearchGate. (2012, August). endo- to exo-Isomerization of dicyclopentadiene over zeolites. [Link]

-

Royal Society of Chemistry. (2020, June 4). Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials. [Link]

-

PMC - NIH. (2007, October 15). Self-healing kinetics and the stereoisomers of dicyclopentadiene. [Link]

-

ResearchGate. Chemical structures of (a) endo -and (b) exo -DCPD. [Link]

-

MSU chemistry. The Diels-Alder Reaction. [Link]

-

CORE. Theoretical and Experimental Characterization of Dicyclopentadiene Reactivity. [Link]

-

ResearchGate. (2012, January 1). Synthesis and Properties of Hydrogenated Ring-Opening Polymers of Endo/Exo-Dicyclopentadiene. [Link]

-

Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]

-

Periodica Polytechnica. THERMAL DIMERIZATION OF CYCLOPENTADIENE AND ITS REACTION WITH ISOPRENE. [Link]

-

ResearchGate. Ti(IV)-CATALYZED POLYMERIZATION OF DICYCLOPENTADIENE: A STUDY ON ENDO-/EXO-ISOMERS REACTIVITY AND POSTPOLYMERIZATION MODIFICATIO. [Link]

-

ResearchGate. (2016, September 15). Ti(IV)-CATALYZED POLYMERIZATION OF DICYCLOPENTADIENE: A STUDY ON ENDO-/EXO-ISOMERS REACTIVITY AND POSTPOLYMERIZATION MODIFICATION. [Link]

-

ResearchGate. Frontal Polymerization of Stereoisomers: Distinct Microstructures and Properties in Endo- and Exo- Dicyclopentadiene Thermosets. [Link]

-

CORE. (2004, January 1). Cure Kinetics of Ring-Opening Metathesis Polymerization of Dicyclopentadiene*. [Link]

-

Wikipedia. Dicyclopentadiene. [Link]

-

Illinois Experts. (2024, January 9). Frontal Polymerization of Stereoisomers: Distinct Microstructures and Properties in Endo- and Exo-Dicyclopentadiene Thermosets. [Link]

-

PMC - NIH. (2022, February 8). A complete description of thermodynamic stabilities of molecular crystals. [Link]

-

ResearchGate. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

-

ResearchGate. (2018, August). Automated procedure to determine the thermodynamic stability of a material and the range of chemical potentials necessary for its formation relative to competing phases and compounds. [Link]

-

ResearchGate. The thermodynamic stability of the three isomers of methoxybenzamide: An experimental and computational study. [Link]

Sources

- 1. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 2. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Self-healing kinetics and the stereoisomers of dicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Reactivity [www2.chemistry.msu.edu]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 19. researchgate.net [researchgate.net]

- 20. A complete description of thermodynamic stabilities of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Kinetic vs. Thermodynamic Control in Dicyclopentadiene (DCPD) Dimerization

Abstract

The dimerization of cyclopentadiene (CPD) to dicyclopentadiene (DCPD) is a classic illustration of the principles of kinetic versus thermodynamic control in organic chemistry. This guide provides a detailed examination of this reversible Diels-Alder reaction, elucidating the factors that govern the selective formation of the endo (kinetic) and exo (thermodynamic) isomers. We will delve into the reaction mechanisms, experimental protocols for targeted synthesis, and analytical techniques for product characterization. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of how to manipulate reaction conditions to achieve a desired isomeric outcome, which is crucial for applications ranging from polymer synthesis to high-density fuels.

Introduction: The Duality of a Classic Reaction

Cyclopentadiene (CPD) is a highly reactive, conjugated diene that spontaneously dimerizes at room temperature via a [4+2] cycloaddition, or Diels-Alder reaction.[1] The resulting product, dicyclopentadiene (DCPD), is a significant industrial chemical, serving as a precursor in the production of resins, polymers, and specialty chemicals.[2] The dimerization can yield two primary stereoisomers: endo-DCPD and exo-DCPD.

The selective synthesis of these isomers is a textbook example of kinetic versus thermodynamic control.[3]

-

Kinetic Control governs reactions where the product distribution is determined by the relative rates of formation. The product that forms fastest, via the lowest activation energy pathway, will predominate, especially under irreversible conditions (e.g., low temperatures).[4]

-

Thermodynamic Control is established when a reaction is reversible, allowing an equilibrium to be reached. Under these conditions (e.g., higher temperatures), the most stable product will be the major component of the final mixture, regardless of its rate of formation.[4]

In the dimerization of CPD, the endo isomer is the kinetic product, formed more rapidly at lower temperatures. The exo isomer, being sterically less hindered, is the more thermodynamically stable product and is favored at elevated temperatures where the reaction becomes reversible.[5] Understanding and manipulating this equilibrium is paramount for professionals in polymer science, as the stereochemistry of the DCPD monomer significantly influences the properties of resulting polymers, such as those produced by Ring-Opening Metathesis Polymerization (ROMP).[6][7]

Reaction Mechanism: A Tale of Two Transition States

The dimerization involves one molecule of CPD acting as the diene and another as the dienophile. The formation of the endo and exo products proceeds through distinct transition states.

-

The Endo Pathway (Kinetic): At lower temperatures, the reaction favors the endo transition state. This pathway is kinetically favored due to secondary orbital interactions between the developing π-system of the diene and the unsaturated portion of the dienophile. These stabilizing interactions lower the activation energy of the endo transition state, making it the faster-forming product.[5]

-

The Exo Pathway (Thermodynamic): The exo product is sterically more stable because the bulky cyclopentene ring is oriented away from the bicyclic system, minimizing steric hindrance. However, its transition state lacks the secondary orbital stabilization seen in the endo pathway, resulting in a higher activation energy.[5]

At elevated temperatures, the Diels-Alder reaction becomes reversible. This reverse reaction, known as the retro-Diels-Alder reaction , allows the less stable endo adduct to dissociate back into cyclopentadiene monomers.[5] These monomers can then re-dimerize. Over time, the system reaches equilibrium, and the product mixture reflects the thermodynamic stabilities, favoring the more stable exo isomer.[8]

Visualizing the Energy Landscape

The relationship between the reactants, transition states, and products can be visualized with a reaction coordinate diagram.

Caption: Reaction energy profile for DCPD dimerization.

Experimental Protocols for Selective Synthesis

Achieving either kinetic or thermodynamic control requires precise manipulation of reaction conditions, primarily temperature and time.

Synthesis of endo-DCPD (Kinetic Control)

This protocol maximizes the formation of the kinetic product by keeping the temperature low, thus preventing the retro-Diels-Alder reaction.

Methodology:

-

Preparation of Monomer: Cyclopentadiene is generated fresh by the retro-Diels-Alder cracking of commercial (predominantly endo) dicyclopentadiene. Heat ~20 mL of DCPD in a fractional distillation apparatus to approximately 170-180°C.[9]

-

Distillation: Collect the volatile cyclopentadiene monomer (b.p. 41-42°C) in a receiving flask cooled in an ice bath (0°C).[9] Do not distill to dryness.

-

Dimerization: Allow the collected, chilled cyclopentadiene to stand at room temperature (~20-25°C). The dimerization will occur spontaneously.[1] For complete dimerization, let the sample stand for 24 hours.

-

Verification: The product will be almost exclusively (>95%) endo-DCPD. This can be confirmed via ¹H NMR spectroscopy.

Synthesis of exo-DCPD (Thermodynamic Control)

This protocol uses high temperatures to establish a reversible equilibrium, driving the product mixture towards the more stable exo isomer.

Methodology:

-

Starting Material: Begin with commercially available dicyclopentadiene (primarily the endo isomer).

-

Equilibration: Place the endo-DCPD in a sealed, high-pressure reaction vessel. Heat the vessel to a temperature range of 190-200°C.[5][10]

-

Reaction Time: Maintain this temperature for an extended period (e.g., 24-48 hours) to ensure the system reaches equilibrium. The retro-Diels-Alder reaction will be active, allowing for the conversion of the endo isomer to the more stable exo isomer.[5]

-

Isolation and Verification: Cool the reaction mixture. The resulting product will be a mixture of endo- and exo-DCPD, significantly enriched in the exo isomer. The isomers can be separated by fractional distillation or chromatography. Purity is confirmed by GC-MS and ¹H NMR spectroscopy.[11]

Comparative Data and Characterization

The selective formation of each isomer can be validated through various analytical techniques. The key differences are summarized below.

| Parameter | Kinetic Control (endo-DCPD) | Thermodynamic Control (exo-DCPD) |

| Reaction Temperature | Low (0°C to room temperature) | High (e.g., >170°C) |

| Reaction Time | Short (hours to 1 day) | Long (days, to reach equilibrium) |

| Major Product | endo-DCPD | exo-DCPD |

| Relative Stability | Less stable | More stable[12] |

| Key ¹H NMR Signal | Distinct signals for vinyl protons | Shifted signals compared to endo |

| Reactivity in ROMP | Less reactive | More reactive (by over an order of magnitude)[6][7] |

Experimental Workflow Visualization

The logical flow from monomer preparation to selective synthesis and final analysis is crucial for reproducible results.

Caption: Workflow for selective synthesis of DCPD isomers.

Applications and Industrial Relevance

The ability to selectively produce either endo- or exo-DCPD is of significant industrial importance.

-

endo-DCPD: As the commercially prevalent isomer, it is widely used in the production of unsaturated polyester resins, epoxy resin hardeners, and in reaction injection molding (RIM) processes.[6]

-

exo-DCPD: Although more challenging to synthesize, the exo isomer exhibits significantly higher reactivity in Ring-Opening Metathesis Polymerization (ROMP).[7][13] This enhanced reactivity allows for much faster polymerization kinetics, making it highly desirable for applications like self-healing materials and situations requiring rapid curing with lower catalyst loadings.[13] Furthermore, the hydrogenated product of exo-DCPD has a lower freezing point, making it a superior candidate for high-density fuels.[14]

Conclusion

The dimerization of cyclopentadiene serves as a powerful and practical model for understanding the fundamental principles of kinetic and thermodynamic control. By carefully selecting reaction temperature and duration, chemists can steer the reaction to favor either the rapidly formed endo isomer or the more stable exo isomer. This control is not merely an academic exercise; it has profound implications for the properties and performance of advanced materials derived from dicyclopentadiene. For the modern researcher or drug development professional, mastering these concepts provides a critical tool for designing and executing synthesis with predictable and optimized outcomes.

References

-

Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

-

Ciancaleoni, G., et al. (2017). Addition Oligomerization of Dicyclopentadiene: Reactivity of Endo and Exo Isomers and Postmodification. Macromolecular Chemistry and Physics. [Link]

-

University of California, Davis. (n.d.). The Diels-Alder Reaction. Chem 128A Lab Manual. [Link]

-

Scribd. (n.d.). Diels-Alder Reaction: Kinetic vs Thermodynamic Control. [Link]

-

Rule, J. D., & Moore, J. S. (2002). ROMP Reactivity of endo- and exo-Dicyclopentadiene. Macromolecules, 35(21), 7878–7882. [Link]

-

ResearchGate. (2022). An Alternative Synthetic Route to exo-DCPD-1-one 4. [Link]

-

Custodio, J. M., et al. (2009). Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone. Journal of the Brazilian Chemical Society. [Link]

-

University of Wisconsin-Madison. (n.d.). The Diels-Alder Cycloaddition Reaction. [Link]

-

ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. [Link]

-

University of Illinois. (2002). ROMP Reactivity of endo- and exo-Dicyclopentadiene. [Link]

-

National Institutes of Health. (2023). Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. [Link]

-

ResearchGate. (2009). Revisiting the Stability of endo/exo Diels-Alder Adducts between Cyclopentadiene and 1,4-benzoquinone. [Link]

-

ResearchGate. (2010). Kinetics of Diels–Alder reactions between 1,3-cyclopentadiene and isoprene. [Link]

-

Herndon, W. C., Grayson, C. R., & Manion, J. M. (1971). Retro-Diels-Alder reactions. III. Kinetics of the thermal decompositions of exo- and endo-dicyclopentadiene. The Journal of Organic Chemistry, 36(14), 1999–2001. [Link]

-

ACS Publications. (1971). Retro-Diels-Alder reactions. III. Kinetics of the thermal decompositions of exo- and endo-dicyclopentadiene. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2002). ROMP Reactivity of endo- and exo-Dicyclopentadiene. Macromolecules. [Link]

-